

An In-depth Technical Guide to the Enantiomers of alpha-Methyltryptophan

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Compound of Interest

Compound Name: *alpha-Methyltryptophan*

Cat. No.: *B555742*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of **alpha-methyltryptophan** (α -MTP), **L-alpha-methyltryptophan** (L- α -MTP) and **D-alpha-methyltryptophan** (D- α -MTP). This document details their distinct pharmacological properties, underlying mechanisms of action, and relevant experimental protocols, offering valuable insights for researchers in drug discovery and development.

Core Properties and Enantiomer-Specific Activities

alpha-Methyltryptophan is a synthetic derivative of the essential amino acid L-tryptophan. The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two enantiomers with markedly different biological activities. While the racemic mixture, DL- α -MTP, has been studied for various effects, including weight reduction and as a blocker of the amino acid transporter SLC6A14, recent research has elucidated the specific roles of each enantiomer.^{[1][2]}

L-alpha-Methyltryptophan (L- α -MTP) is primarily recognized for its role as a selective blocker of the solute carrier transporter SLC6A14 and its subsequent effects on cellular metabolism and growth.^[1] It is also utilized as a tracer in positron emission tomography (PET) to monitor serotonin synthesis in the brain.^[3]

D-alpha-Methyltryptophan (D- α -MTP), in contrast, is primarily known for its activity as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune

responses.[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for the enantiomers of **alpha-methyltryptophan**.

Table 1: Physical and Chemical Properties

Property	DL- α -Methyltryptophan	L- α -Methyltryptophan	D- α -Methyltryptophan
CAS Number	153-91-3 [6] [7]	16709-25-4	49996-73-0
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂ [6] [7]	C ₁₂ H ₁₄ N ₂ O ₂	C ₁₂ H ₁₄ N ₂ O ₂
Molecular Weight	218.25 g/mol [4]	218.25 g/mol	218.25 g/mol
Appearance	White to off-white crystalline solid [6] [7]	White powder	-
Solubility	Soluble in polar solvents [6] [7]	-	-

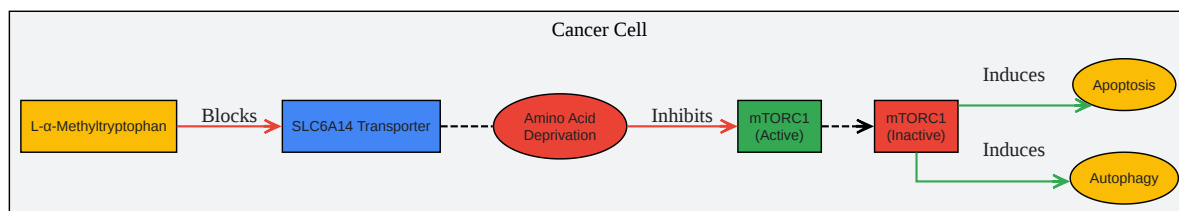
Table 2: Pharmacological Properties

Parameter	L- α -Methyltryptophan	D- α -Methyltryptophan
Primary Target	SLC6A14 (Solute Carrier Family 6 Member 14)[1]	IDO1 (Indoleamine 2,3-dioxygenase 1)[4][5]
Activity	Blocker[6]	Inhibitor[4][5]
IC ₅₀ (SLC6A14)	~250 μ M (for DL- α -MTP)[6]	-
IC ₅₀ (IDO1)	-	Weak inhibitor; specific IC ₅₀ not consistently reported, often studied as the related D-1-methyltryptophan.
Key Biological Effects	- Weight reduction[2][8]- Inhibition of mTOR signaling[9]- Induction of autophagy and apoptosis in cancer cells[1]- Serves as a prodrug for α -methylserotonin[3]	- Immunomodulation[5]- Potential anti-cancer effects through immune checkpoint inhibition[4]

Signaling Pathways and Mechanisms of Action

L-alpha-Methyltryptophan: Targeting SLC6A14 and mTOR Signaling

L- α -MTP exerts its primary effects by blocking the amino acid transporter SLC6A14. This transporter is upregulated in several types of cancer and is responsible for the uptake of a broad range of amino acids.[10] By inhibiting SLC6A14, L- α -MTP induces amino acid deprivation within cancer cells, leading to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[9] mTOR is a central regulator of cell growth, proliferation, and survival.[5][11][12] The inhibition of mTORC1, a key complex in the mTOR pathway, subsequently leads to the induction of autophagy and apoptosis.[1][13]

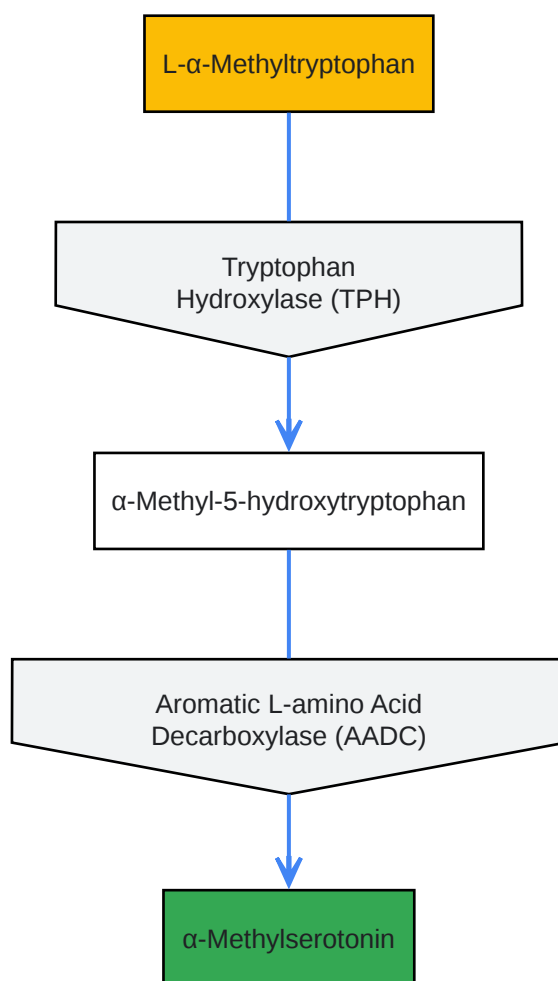


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Figure 1: L- α -MTP mediated inhibition of mTOR signaling.

L- α -Methyltryptophan: Metabolism via the Serotonin Pathway

L- α -MTP can also be metabolized in a pathway analogous to that of L-tryptophan, leading to the formation of α -methylserotonin (α MS).[3] This process involves two key enzymes: tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC). α MS is a non-selective serotonin receptor agonist. Unlike serotonin, α MS is not a substrate for monoamine oxidase (MAO), leading to a longer duration of action.[3]

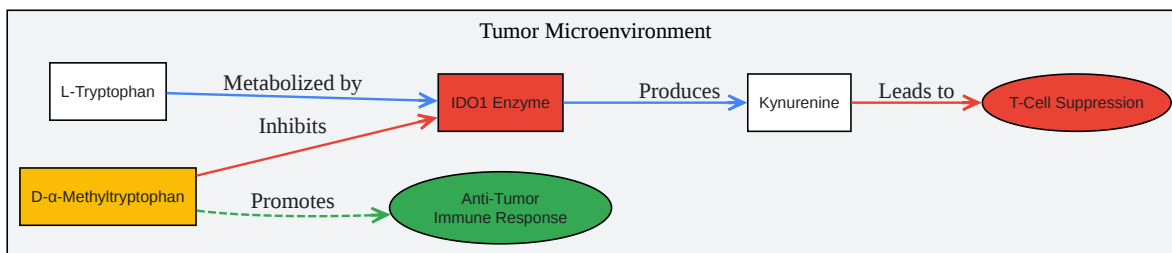


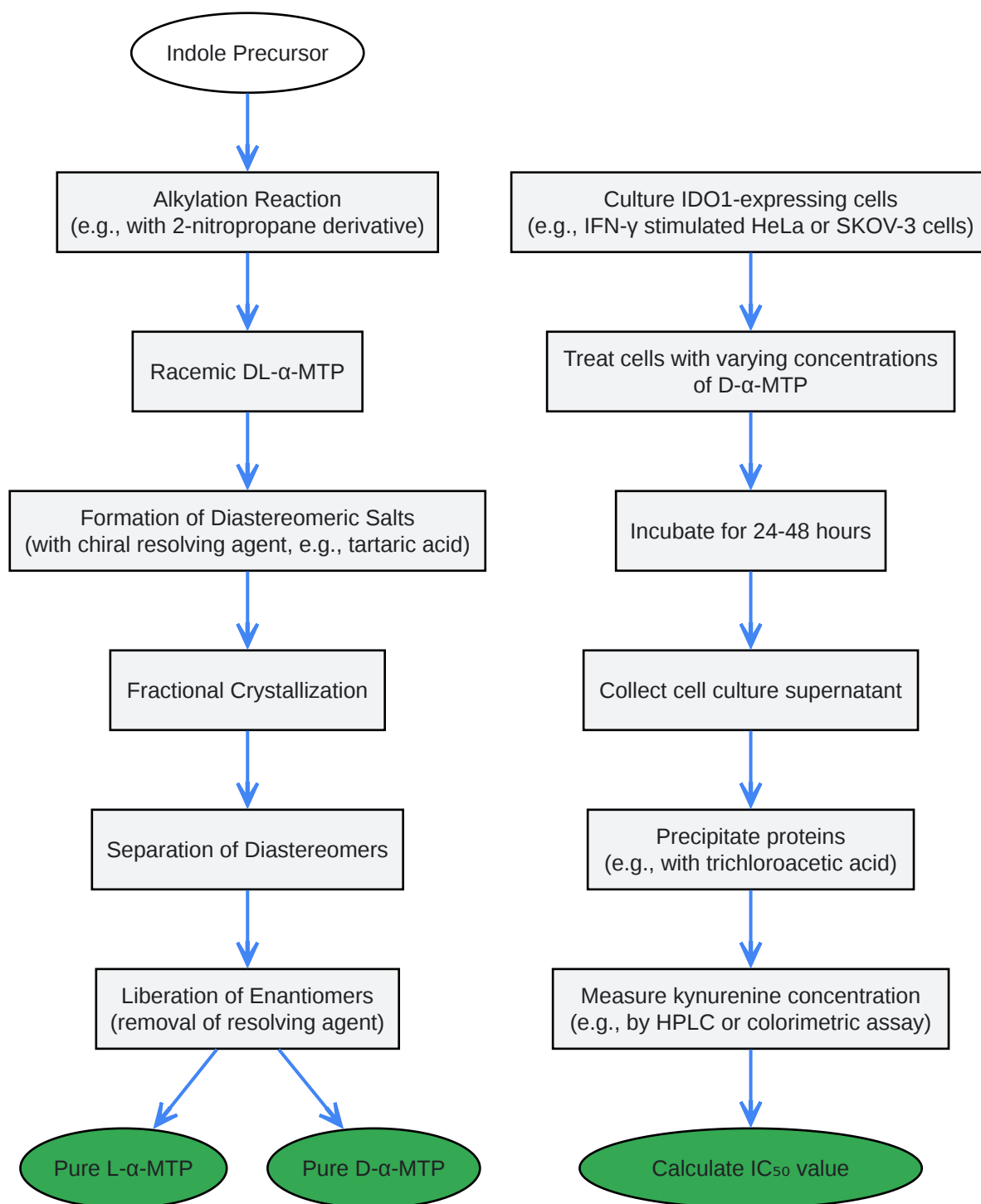
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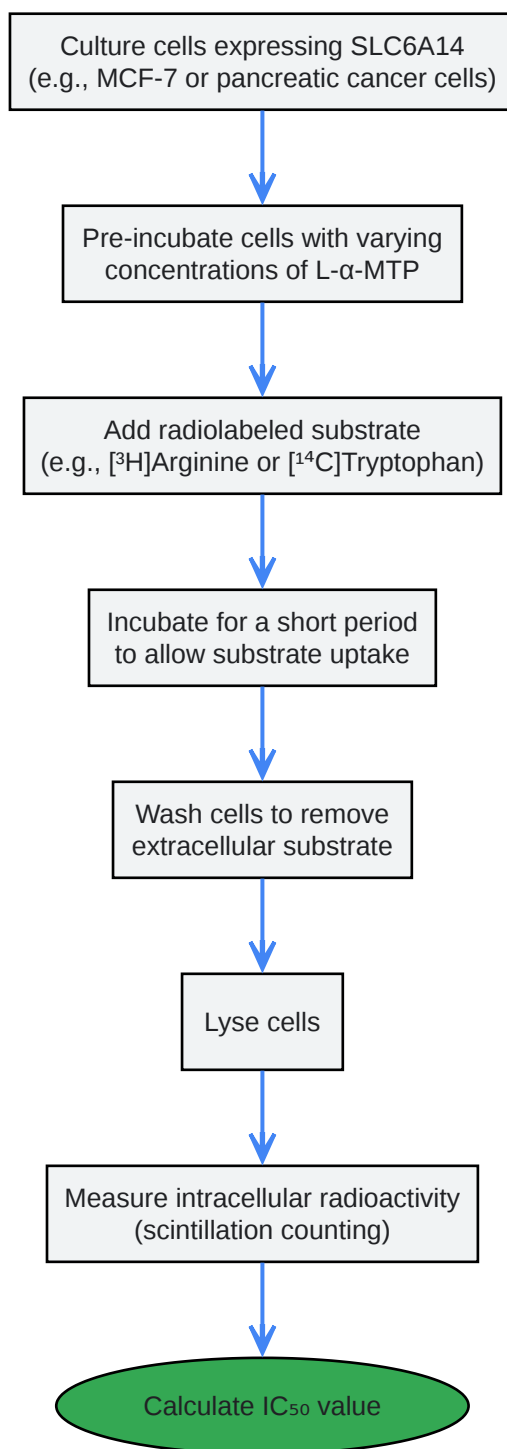
Figure 2: Metabolic pathway of L- α -MTP to α -methylserotonin.

D- α -Methyltryptophan: Inhibition of the Indoleamine 2,3-Dioxygenase (IDO) Pathway

D- α -MTP is an inhibitor of IDO1, an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[5] In the tumor microenvironment, IDO1 expression is often upregulated, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites. This creates an immunosuppressive environment by inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells. By inhibiting IDO1, D- α -MTP can help to restore anti-tumor immunity.







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